

Spectroscopic Profile of 2-Aminobenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzenesulfonamide

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile sulfonamide, **2-Aminobenzenesulfonamide**.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Aminobenzenesulfonamide** (also known as Orthanilamide), a compound of significant interest in medicinal chemistry and drug development. The following sections present tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the general spectroscopic workflow, designed to aid researchers, scientists, and professionals in the pharmaceutical industry in their analytical and synthetic endeavors.

Spectroscopic Data

The structural elucidation of **2-Aminobenzenesulfonamide** is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from the Spectral Database for Organic Compounds (SDBS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the proton environments within the molecule. The following table summarizes the chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons of **2-Aminobenzenesulfonamide**.



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.83	dd	H-6
7.32	ddd	H-4
6.78	d	H-3
6.70	dd	H-5
4.93	S	-SO ₂ NH ₂
4.48	s	-NH2

Note: dd = doublet of doublets, dd = doublet of doublets, d = doublet, s = singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
147.8	C-2
133.0	C-4
129.5	C-6
124.7	C-1
118.0	C-5
116.7	C-3

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.



Wavenumber (cm ⁻¹)	Assignment	
3482	N-H stretch (asymmetric, -NH ₂)	
3380	N-H stretch (symmetric, -NH ₂)	
3300	N-H stretch (-SO ₂ NH ₂)	
1625	N-H bend (-NH ₂)	
1580	C=C stretch (aromatic)	
1310	S=O stretch (asymmetric)	
1155	S=O stretch (symmetric)	

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
172	100	[M]+ (Molecular Ion)
156	45	[M-O] ⁺
106	95	[M-SO ₂] ⁺
92	80	[C ₆ H ₆ N] ⁺
78	30	[C ₆ H ₆] ⁺
65	55	[C₅H₅] ⁺

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A solution of **2-Aminobenzenesulfonamide** is prepared by dissolving approximately 5-10 mg of the solid sample in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
- Instrumentation: A 90 MHz NMR spectrometer is used for ¹H NMR and a 22.5 MHz spectrometer for ¹³C NMR.
- ¹H NMR Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
- ¹³C NMR Acquisition: The spectrum is recorded using proton decoupling to simplify the spectrum to single lines for each carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **2-Aminobenzenesulfonamide** is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
 The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.
- Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

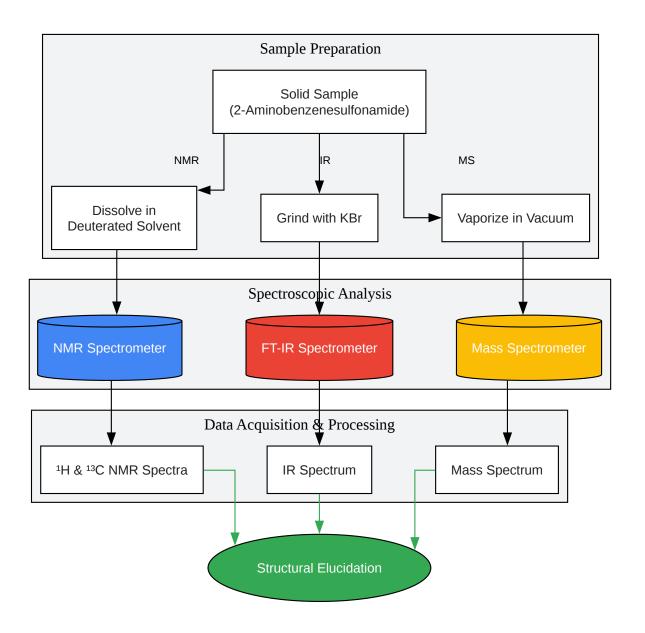


- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Aminobenzenesulfonamide**.





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Caption: General workflow for spectroscopic analysis.

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